3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
説明
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-26-10-9-15-11-16(5-8-19(15)26)21(28)13-24-22(29)20-12-18(25-27(20)2)14-3-6-17(23)7-4-14/h3-12,21,28H,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGTWIDXKGGACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F N₃O₂
- Molecular Weight : 327.35 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
Research indicates that compounds containing both indole and pyrazole moieties often exhibit a range of biological activities due to their ability to interact with various biological targets. The indole structure is known for its role in anticancer properties, while the pyrazole moiety contributes to anti-inflammatory and antimicrobial activities. The specific interactions of this compound with cellular pathways are still under investigation, but preliminary studies suggest it may inhibit tumor growth and modulate inflammatory responses.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole and pyrazole derivatives:
-
Cytotoxicity Studies :
- The compound was tested against various cancer cell lines, including HCT116 (colorectal carcinoma) and A549 (lung carcinoma). It exhibited IC50 values indicating moderate to strong cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .
- Table 1 summarizes the IC50 values against different cell lines:
Cell Line IC50 (µg/mL) Comparison Control (IC50 µg/mL) HCT116 193.93 371.36 A549 208.58 371.36 -
Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as demonstrated in in vitro assays. This suggests a mechanism involving programmed cell death, which is crucial for eliminating cancerous cells.
Anti-inflammatory Activity
The pyrazole ring is associated with anti-inflammatory properties. The compound has shown promise in reducing pro-inflammatory cytokines in cell culture models:
- Cytokine Inhibition : It was found to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The indole structure contributes to antimicrobial properties:
- Preliminary tests indicate that the compound exhibits activity against certain bacterial strains, although further studies are needed to quantify this effect.
Case Studies
A notable study conducted by Zhang et al. evaluated a series of pyrazole derivatives, including this compound, for their anticancer properties. The study highlighted that compounds with similar structural features demonstrated varying degrees of efficacy against multiple cancer cell lines, emphasizing the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 3-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or via 1,3-dipolar cycloaddition. Fluorophenyl and indole moieties are introduced via Suzuki-Miyaura coupling (palladium catalysis) or nucleophilic substitution. For the hydroxyethyl linker, reductive amination or epoxide ring-opening may be employed. Microwave-assisted synthesis (e.g., 80–120°C, DMF as solvent) can enhance reaction efficiency for pyrazole intermediates .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; indole NH at δ ~10 ppm).
- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C22H21FN4O2: 416.1634).
- X-ray crystallography (if crystalline): Resolve stereochemistry of the hydroxyethyl-indolyl group .
Advanced Research Questions
Q. What strategies optimize the yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4, Pd(dppf)Cl2, or Buchwald-Hartwig catalysts for coupling reactions. For example, Pd(OAc)2 with XPhos ligand improves indole-ethyl linkage formation.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature Control : Microwave irradiation (100–150°C, 30 min) vs. conventional heating (reflux, 12–24 hr) can reduce side products .
- Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)2/XPhos, DMF | 72 | 98 |
| Conventional reflux | 58 | 92 |
Q. How do structural modifications at the indole moiety influence binding affinity to kinase targets?
- Methodological Answer :
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Methylation at N1 of indole may sterically hinder binding, while hydroxyethyl groups improve solubility and hydrogen bonding.
- SAR Studies : Synthesize analogs with indole replaced by azaindole or benzimidazole. Test in kinase inhibition assays (IC50 comparison):
| Modification | IC50 (nM) |
|---|---|
| Parent compound | 45 |
| Azaindole analog | 120 |
| Benzimidazole analog | 210 |
- SPR/BLI : Quantify binding kinetics (ka/kd) to validate computational predictions .
Q. What experimental approaches identify the primary biological targets of this compound?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound for pull-down assays with cell lysates, followed by LC-MS/MS to identify bound proteins.
- Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler). Hits with >70% inhibition at 1 µM are prioritized.
- CRISPR-Cas9 Knockout : Validate target relevance by comparing compound efficacy in wild-type vs. kinase-knockout cell lines .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Replication : Repeat experiments in triplicate using identical cell lines (e.g., HEK293 vs. HepG2 may show differential metabolism).
- Orthogonal Assays : Compare MTT cell viability with apoptosis markers (Annexin V/PI) or Caspase-3 activation.
- Solubility Check : Measure compound solubility in assay media (DLS or nephelometry); low solubility may artifactually reduce activity.
- Metabolic Stability : Use liver microsomes to assess if hepatic degradation explains discrepancies between in vitro and in vivo data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
